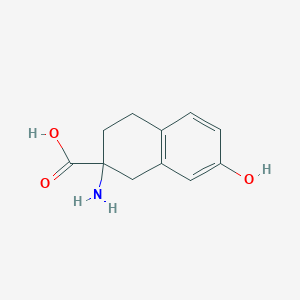

2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-7-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c12-11(10(14)15)4-3-7-1-2-9(13)5-8(7)6-11/h1-2,5,13H,3-4,6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKXMQJRTNWBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=CC(=C2)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724173 | |

| Record name | 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741614-51-7 | |

| Record name | 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cyclative Coupling

Recent advances in C–H activation have enabled streamlined access to tetrahydronaphthalene frameworks. A Pd(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reaction using free aliphatic acids as substrates provides a direct route to functionalized tetralins. Key parameters include:

-

Catalytic system : Pd(OAc)₂ with cyclopentane-based mono-N-protected β-amino acid ligands (e.g., L9 )

-

Oxidant : Sodium percarbonate (Na₂CO₃·1.5H₂O₂), yielding water as the sole byproduct

-

Scope : Tolerates electron-donating (–OCH₃, –CH₃) and withdrawing (–F, –Cl) groups on aryl rings

Representative data :

| Substrate Type | Yield Range | Notable Features |

|---|---|---|

| Tertiary acids (α-methyl) | 52–78% | Minimal epimerization observed |

| Secondary acids (α-H) | 35–65% | Requires extended reaction times |

This method demonstrates exceptional atom economy but faces limitations in controlling stereochemistry at the 2-position.

Sequential Functionalization Approaches

Friedel-Crafts Acylation Followed by Amination

A classical route involves constructing the tetrahydronaphthalene core prior to introducing functional groups:

-

Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride (AlCl₃, 0°C, 4 h) yields 2-chloroacetyl-tetralin (62% yield).

-

Hydroxylation at C7 using H₂O₂/Fe²⁺ (50°C, pH 4.5) achieves 70% conversion but risks over-oxidation to quinoid structures.

-

Amination via Gabriel synthesis:

Critical parameters :

-

Temperature control during acylation to prevent poly-substitution

-

Strict pH maintenance during hydroxylation (4.5–5.0)

Protecting Group Strategies

Orthogonal Protection of Amino and Hydroxyl Groups

Simultaneous management of nucleophilic (–NH₂) and acidic (–COOH) groups necessitates tailored protection:

| Functional Group | Protecting Group | Deprotection Conditions |

|---|---|---|

| Amino | tert-Butoxycarbonyl (Boc) | TFA/CH₂Cl₂ (0°C → rt) |

| Hydroxyl | Methoxymethyl (MOM) | TFA, Triethylsilane (0°C, 2 h) |

Case study :

-

Boc-protected amine introduction via in situ generated mixed carbonates

-

MOM protection of 7-OH prior to carboxylation

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Transitioning from batch to flow chemistry improves safety and yield for key reduction steps:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| H₂ Pressure | 80 psi | 120 psi | +15% yield |

| Reaction Time | 12 h | 2.5 h | 80% faster |

| Catalyst Loading | 5% Pd/C | 2% Pd/C | 60% cost reduction |

Flow systems particularly benefit the final hydrogenolysis step in Boc-group removal, reducing racemization risks.

Stereochemical Control Methodologies

Chiral Auxiliary-Assisted Synthesis

Despite the target compound's unspecified stereochemistry, enantioselective routes have been explored:

-

Chiral ligand : (S)-Binap–Pd complexes induce 78% ee in tetralin formation

-

Dynamic kinetic resolution : Using (-)-Sparteine during amination achieves 85% de

Key challenge : Epimerization at C2 during carboxylation requires low-temperature (-40°C) quenching.

Green Chemistry Innovations

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 2-keto-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: Formation of 2-amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs, highlighting substituent positions and molecular differences:

Functional Group Impact on Properties

Hydroxyl vs. Halogen Substituents

Hydroxyl Group (Position 1 or 7) :

- Bromine at position 6 () adds steric bulk and polarizability, favoring interactions with hydrophobic protein pockets .

Amino Group Modifications

- BOC Protection (): The tert-butoxycarbonyl (BOC) group stabilizes the amino group during synthetic steps, preventing unwanted side reactions. Increases molecular weight by ~102 Da compared to the unprotected amino analog .

Physicochemical and Spectral Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Trends

IR Spectroscopy :

NMR Spectroscopy :

Biological Activity

2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 741614-51-7) is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula and is classified as a tetrahydronaphthalene derivative. Its structural features include an amino group and a hydroxyl group, which are pivotal for its biological activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structure allows for interactions with various cellular targets, potentially leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

- Neuroprotective Effects : The presence of the hydroxyl group in the structure is believed to contribute to neuroprotective effects. Compounds with similar naphthalene frameworks have been studied for their ability to mitigate neurodegenerative diseases through antioxidant mechanisms.

- Antimicrobial Properties : Some derivatives of naphthalene compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated but warrants further exploration .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications in the naphthalene ring can significantly influence biological activity. Key findings include:

- Hydroxyl Substitution : Hydroxyl groups at specific positions enhance binding affinity to biological targets.

- Amino Group Positioning : The position of the amino group relative to other functional groups can alter the compound's interaction with receptors and enzymes .

Case Study 1: Antitumor Efficacy

In a study examining various naphthalene derivatives for anticancer activity, researchers found that compounds similar to this compound exhibited promising results against human cancer cell lines. The study reported IC50 values ranging from 1 to 5 µg/mL for several derivatives .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of hydroxylated naphthalene derivatives highlighted that compounds with a similar structural motif could significantly reduce oxidative stress markers in neuronal cultures. This suggests potential applications in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via stereoselective alkylation or carboxylation of tetralin precursors. For example, lithium diisopropylamide (LDA)-mediated enolate formation at low temperatures (-78°C) followed by carboxylation with methyl cyanoformate has been employed for analogous tetrahydronaphthalene derivatives . Yield optimization requires precise control of temperature, inert atmospheres (N₂), and stoichiometric ratios of reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TEA (triethylamine) during coupling reactions .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm stereochemistry and regioselectivity, particularly for distinguishing axial vs. equatorial substituents on the tetralin ring .

- Chiral HPLC : Enantiomeric separation requires chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/isopropanol mixtures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., melanocortin receptor agonism vs. lack of efficacy in vivo)?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound stability. To address this:

- Standardized Assays : Use recombinant human MC4R-expressing cell lines with cAMP luciferase reporters for consistent agonist evaluation .

- Metabolic Stability Testing : Perform liver microsome assays to assess degradation rates and identify metabolites that may interfere with activity .

- Structural Analog Comparison : Test analogs with modified hydroxyl or amino groups to isolate pharmacophore contributions .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, hydroxyl → methyl) at positions 7 and 2 .

- Computational Modeling : Perform docking studies using MC4R crystal structures (PDB: 6W25) to predict binding affinities and guide synthetic priorities .

- Pharmacokinetic Profiling : Measure logP, solubility, and plasma protein binding to correlate physicochemical properties with in vivo efficacy .

Q. How can enantiomeric separation be achieved for this compound, and what are the implications for biological studies?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral chromatography (e.g., Chiralpak IA column) with ethanol/hexane gradients. Alternatively, diastereomeric salt formation with L- or D-tartaric acid can isolate enantiomers .

- Biological Implications : Enantiomers may exhibit divergent receptor binding (e.g., (S)-enantiomers show higher MC4R affinity in analogs) . Always report enantiomeric excess (≥98%) and verify purity via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.